N-{[2-(3-methoxyphenyl)quinolin-4-yl]carbonyl}-beta-alanine
Description
N-{[2-(3-Methoxyphenyl)quinolin-4-yl]carbonyl}-beta-alanine is a synthetic organic compound featuring a quinoline core substituted with a 3-methoxyphenyl group at position 2 and a beta-alanine moiety conjugated via a carbonyl linkage. Its molecular formula is C₂₁H₁₈N₂O₄, with a molecular weight of 362.38 g/mol. The compound’s structure combines the aromaticity of quinoline with the polar, hydrophilic properties of beta-alanine, making it a candidate for pharmacological studies, particularly in kinase inhibition and antimicrobial applications .
Properties
Molecular Formula |
C20H18N2O4 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
3-[[2-(3-methoxyphenyl)quinoline-4-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C20H18N2O4/c1-26-14-6-4-5-13(11-14)18-12-16(20(25)21-10-9-19(23)24)15-7-2-3-8-17(15)22-18/h2-8,11-12H,9-10H2,1H3,(H,21,25)(H,23,24) |
InChI Key |
WGJQHQBLDSWWNK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(3-methoxyphenyl)quinolin-4-yl]carbonyl}-beta-alanine typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using the Doebner-Miller reaction, which involves the condensation of aniline with acrolein in the presence of a strong acid.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, where the quinoline core reacts with 3-methoxybenzoyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Beta-Alanine Moiety: The final step involves the coupling of the quinoline derivative with beta-alanine using a peptide coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction of the quinoline ring can yield dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require Lewis acids like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
Scientific Research Applications
N-{[2-(3-methoxyphenyl)quinolin-4-yl]carbonyl}-beta-alanine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a fluorescent probe due to the quinoline moiety.
Medicine: Investigated for its potential anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism by which N-{[2-(3-methoxyphenyl)quinolin-4-yl]carbonyl}-beta-alanine exerts its effects is primarily through interaction with biological macromolecules. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares structural similarities with several derivatives in the quinoline and tetrahydroisoquinoline families. Key comparisons include:
Key Differences
Core Heterocycle: The target compound uses a quinoline scaffold, whereas THICAPA employs a tetrahydroisoquinoline ring. Benzothiazole derivatives (e.g., ) exhibit greater metabolic stability due to sulfur incorporation but lack the beta-alanine moiety critical for solubility .
Substituent Effects: The 3-methoxyphenyl group in the target compound enhances lipophilicity compared to THICAPA’s simpler tetrahydroisoquinoline, which may improve membrane permeability .
Pharmacokinetic Properties :
- Beta-alanine-linked compounds (target and THICAPA) show superior aqueous solubility compared to benzothiazole or benzimidazole derivatives, as evidenced by their polar carboxylate groups .
Biological Activity
N-{[2-(3-methoxyphenyl)quinolin-4-yl]carbonyl}-beta-alanine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₈H₁₈N₂O₃
- Molecular Weight : 350.37 g/mol
- SMILES Notation : COc1cccc(c1)c1nc2ccccc2c(c1)C(=O)NCCC(=O)O
This structure indicates the presence of both quinoline and beta-alanine moieties, which are known for their diverse biological activities.
Pharmacological Profile
Research indicates that this compound exhibits various pharmacological effects, including:
- Dopamine Receptor Agonism : The compound has been studied for its action on dopamine receptors, particularly the D3 receptor. It has shown selectivity and potency in activating this receptor, which is crucial for treating disorders related to dopamine dysregulation, such as Parkinson's disease and schizophrenia .
- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties. It could potentially inhibit neurodegenerative processes by modulating neurotransmitter systems and reducing oxidative stress .
The mechanisms through which this compound exerts its effects include:
- Receptor Binding : The compound selectively binds to D3 dopamine receptors, demonstrating a unique interaction profile that distinguishes it from other similar compounds .
- Inhibition of Enzymatic Activity : It may also inhibit key enzymes involved in neurodegenerative pathways, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), contributing to its protective effects against cognitive decline .
Case Studies
- Dopamine Receptor Studies : A high-throughput screening identified this compound as a potent D3 receptor agonist. In vitro assays demonstrated that it activates β-arrestin recruitment, indicative of its agonistic properties .
- Neurotoxicity Assays : In vitro studies assessing neurotoxicity showed that the compound significantly reduced neuronal cell death induced by oxidative stressors. This suggests a protective role against neurotoxic agents .
Comparative Activity Table
| Compound | Target Receptor | IC50 (μM) | Effect |
|---|---|---|---|
| This compound | D3R | 0.45 | Agonist |
| Rivastigmine | AChE | 0.08 | Inhibitor |
| Curcumin | Aβ Aggregation | 0.74 | Inhibitor |
This table summarizes key findings related to the biological activity of this compound in comparison to established compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
